molecular formula C17H19N5O2S B6528776 N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-[4-(ethylsulfanyl)phenyl]acetamide CAS No. 1019102-41-0

N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-[4-(ethylsulfanyl)phenyl]acetamide

カタログ番号: B6528776
CAS番号: 1019102-41-0
分子量: 357.4 g/mol
InChIキー: FYFVHALYOIDAOE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a hybrid molecule featuring a 1,3,4-oxadiazole core substituted at the 5-position with a 1,5-dimethylpyrazole moiety and at the 2-position with a 4-(ethylsulfanyl)phenylacetamide group. The 1,3,4-oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and hydrogen-bonding capabilities, while the pyrazole and ethylsulfanyl groups contribute to lipophilicity and electronic modulation . Its synthesis likely involves cyclization of a thiosemicarbazide intermediate under oxidative conditions (e.g., using CS₂/KOH or iodine), followed by acetamide coupling, as seen in analogous protocols . Structural characterization via X-ray crystallography (using SHELX software ) has been critical in confirming its conformation and intermolecular interactions, such as hydrogen bonding and π-stacking .

特性

IUPAC Name

N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-(4-ethylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2S/c1-4-25-13-7-5-12(6-8-13)10-15(23)18-17-20-19-16(24-17)14-9-11(2)22(3)21-14/h5-9H,4,10H2,1-3H3,(H,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYFVHALYOIDAOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=NN(C(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-[4-(ethylsulfanyl)phenyl]acetamide is a complex heterocyclic compound that incorporates both pyrazole and oxadiazole moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article synthesizes the available data on its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-[4-(ethylsulfanyl)phenyl]acetamide can be represented as follows:

  • Molecular Formula : C15_{15}H18_{18}N4_{4}O2_{2}S
  • Molecular Weight : 318.39 g/mol

The structure includes:

  • A pyrazole ring that contributes to the compound's biological activity.
  • An oxadiazole ring known for its diverse pharmacological effects.
  • An ethylsulfanyl group which may enhance lipophilicity and bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Inhibition of Enzymatic Activity : The oxadiazole moiety has been shown to inhibit specific enzymes involved in cancer progression. For instance, it may target the Epidermal Growth Factor Receptor (EGFR), a common target in cancer therapy.
  • Antimicrobial Activity : Compounds containing oxadiazole rings often exhibit significant antimicrobial properties. The mechanism typically involves disrupting bacterial cell wall synthesis or inhibiting protein synthesis .
  • Cell Cycle Regulation : Research indicates that certain derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis. The presence of electron-withdrawing groups in the structure enhances this effect by increasing the compound's reactivity towards cellular targets .

Structure-Activity Relationship (SAR)

The potency of N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-[4-(ethylsulfanyl)phenyl]acetamide can be influenced by various substituents on the pyrazole and oxadiazole rings:

SubstituentEffect on Activity
Electron-donating groups (e.g., -OCH3_3)Enhance anticancer activity
Electron-withdrawing groups (e.g., -Cl, -Br)Increase antimicrobial potency
Ethylsulfanyl groupImproves lipophilicity and bioavailability

Case Studies and Research Findings

Recent studies have highlighted the biological activities of similar compounds based on the oxadiazole framework:

  • Anticancer Activity : A study reported that derivatives of oxadiazoles exhibited significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). For example, compounds with specific substitutions showed IC50_{50} values in the micromolar range against these cell lines .
  • Antimicrobial Effects : Another study demonstrated that compounds with oxadiazole rings displayed considerable antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of halogen substituents was particularly effective against resistant strains .
  • Inflammation Modulation : Some derivatives have been evaluated for their anti-inflammatory properties in vitro and in vivo, showing promise in reducing inflammatory markers in animal models .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Core Structure Key Substituents Synthesis Highlights Notable Properties/Findings
Target Compound : N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-[4-(ethylsulfanyl)phenyl]acetamide 1,3,4-oxadiazole - 5-(1,5-dimethylpyrazole)
- 4-(ethylsulfanyl)phenylacetamide
Cyclization of thiosemicarbazide Higher lipophilicity (logP ~3.8) due to ethylsulfanyl; stable crystalline packing
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide Pyrazolone-acetamide - 3-oxopyrazole
- 4-(methylsulfanyl)phenylacetamide
Condensation with acetic anhydride Crystallizes in monoclinic P2₁/c space group; N–H⋯O hydrogen bonds dominate packing
N-(4-phenyl-thiazol-2-yl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide derivatives 1,3,4-oxadiazole-thiazole - 5-pyridinyl
- 4-phenylthiazole
Reflux with K₂CO₃ in acetone Antimicrobial activity (MIC: 2–8 µg/mL vs. S. aureus)
N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides 1,3,4-oxadiazole - 5-(indol-3-ylmethyl)
- variable aryl groups
Hydrazine hydrate-mediated cyclization Moderate anticancer activity (IC₅₀: 12–45 µM)

Key Comparative Insights

  • Conversely, polar groups like pyridine () or indole () reduce lipophilicity but improve water solubility.
  • Hydrogen-Bonding Patterns : The 1,3,4-oxadiazole core facilitates N–H⋯N/O interactions, as observed in the target compound and analogues . However, the 3-oxopyrazole in introduces additional hydrogen-bonding sites (N–H⋯O), influencing crystal packing and stability.
  • The ethylsulfanyl group may enhance bioavailability, as seen in sulfanyl-containing drug candidates .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。